3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide
Overview
Description
3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide is a synthetic organic compound that features an adamantane moiety, a propyl chain, and a diphenylpropanamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide typically involves the following steps:
Formation of the Adamantyloxy Intermediate: The adamantane derivative is first reacted with a suitable alkylating agent to form the adamantyloxy intermediate.
Coupling with Propyl Chain: The adamantyloxy intermediate is then coupled with a propyl chain through a nucleophilic substitution reaction.
Formation of Diphenylpropanamide: The final step involves the reaction of the propyl-adamantyloxy intermediate with diphenylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the diphenylpropanamide moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Alcohol derivatives of the diphenylpropanamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of viral replication or modulation of immune responses.
Comparison with Similar Compounds
- N-[2-(1-adamantyloxy)propyl]-N’-(3-aminophenyl)urea
- N-[2-(1-adamantyloxy)propyl]-3-chloro-1-benzothiophene-2-carboxamide
Comparison:
- Structural Differences: While these compounds share the adamantyloxy and propyl moieties, they differ in their functional groups and overall structure.
- Unique Properties: 3,3-diphenyl-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]propanamide is unique due to the presence of the diphenylpropanamide group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-20(31-28-16-21-12-22(17-28)14-23(13-21)18-28)19-29-27(30)15-26(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-11,20-23,26H,12-19H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAEIKGFUSLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)OC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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